Hirsutenone

Content Navigation

Diarylheptanoid research is often confounded by structural variations that drastically alter bioactivity, as seen with glycosylated Oregonin. Hirsutenone (CAS 41137-87-5) eliminates this variability, delivering a defined, non-glycosylated scaffold. • PTP1B inhibition: Enables SAR studies for metabolic disease. • Anti-melanogenic activity: >4x higher potency vs Oregonin in melanin suppression. • NF-κB attenuation: Blocks TNF-α-induced inflammation in keratinocytes. Supplied with verified purity and ready for global shipping.

CAS Number

Product Name

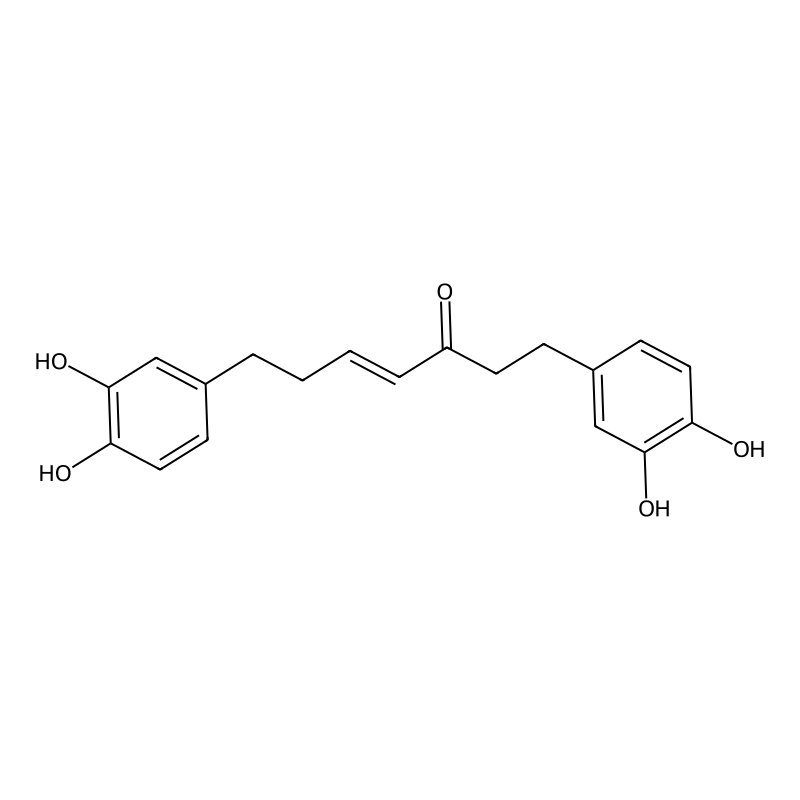

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Hirsutenone is a naturally occurring linear diarylheptanoid primarily isolated from Alnus species, such as Alnus hirsuta and Alnus japonica. As a member of this class, which includes the well-known curcumin, Hirsutenone possesses a 1,7-diphenylheptane core structure responsible for a range of biological activities. It is frequently investigated for its anti-inflammatory, cytotoxic, and antioxidant properties, making it a relevant compound for researchers in oncology, immunology, and metabolic disease. Procurement decisions for this compound often hinge on its specific activity profile compared to other closely related diarylheptanoids found in the same natural sources.

Research Fit

References

- [1] Sung, S. H., et al. (2005). Diarylheptanoids from the bark of Alnus hirsuta var. sibirica. Bioorganic & medicinal chemistry letters, 15(3), 645-648.

- [2] Lee, M. W., et al. (2006). Protein tyrosine phosphatase 1B (PTP1B) inhibitors from the bark of Alnus hirsuta. Archives of pharmacal research, 29(6), 481-485.

- [20] Matsuda, H., et al. (2022). Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins. International Journal of Molecular Sciences, 23(14), 7904.

- [3] Jin, M., et al. (2014). Anti-inflammatory activity of diarylheptanoids from the bark of Alnus hirsuta in RAW 264.7 cells. Journal of agricultural and food chemistry, 62(20), 4599-4605.

While a crude plant extract or a more common diarylheptanoid like curcumin may seem like cost-effective substitutes, they are not functionally equivalent for targeted research. The bioactivity of diarylheptanoids is highly sensitive to minor structural variations, such as the position of hydroxyl groups or the presence of a ketone. For example, the substitution of a hydroxyl group in Hirsutenone for a glycoside in its precursor, Oregonin, drastically alters its activity in specific assays. This structural specificity means that data generated with Hirsutenone is not reproducible with its analogs, making purified Hirsutenone essential for studies requiring precise, target-specific effects and clear structure-activity relationship (SAR) data.

Substitution Risk

References

- [1] Lee, M. W., et al. (2006). Protein tyrosine phosphatase 1B (PTP1B) inhibitors from the bark of Alnus hirsuta. Archives of pharmacal research, 29(6), 481-485.

- [2] Matsuda, H., et al. (2022). Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins. International Journal of Molecular Sciences, 23(14), 7904.

PTP1B Inhibitory Potency

In a direct comparison of inhibitory activity against PTP1B, a key target in diabetes and obesity research, Hirsutenone demonstrates moderate potency. It is significantly more active than its glycosylated precursor Oregonin, which shows negligible inhibition. However, it is approximately 2.9-fold less potent than its close structural analog, Hirsutanonol, which features an additional hydroxyl group. This highlights a highly specific structure-activity relationship where Hirsutenone provides a distinct, intermediate inhibitory profile compared to its co-isolated analogs.

| Evidence Dimension | PTP1B Inhibition (IC50) |

| Target Compound Data | 6.1 µM (Hirsutenone) |

| Comparator Or Baseline | Hirsutanonol: 2.1 µM | Oregonin: >100 µM |

| Quantified Difference | 2.9x less potent than Hirsutanonol; >16x more potent than Oregonin |

| Conditions | In vitro enzymatic assay against human recombinant PTP1B. |

For researchers studying PTP1B, selecting Hirsutenone over Oregonin is critical for achieving any inhibition, while choosing it over Hirsutanonol allows for investigation of a different potency level, which is key for dose-response studies and SAR analysis.

Cytotoxicity Against A549 Lung Carcinoma Cells

When evaluated for cytotoxic effects against the A549 human lung carcinoma cell line, Hirsutenone demonstrated potent activity with an ED50 value of 3.8 µg/mL. In the same study, its analog Hirsutanonol was found to be slightly less potent. This contrasts with the PTP1B inhibition data, where Hirsutanonol was the more active compound, indicating that the compounds have distinct and non-interchangeable activity profiles depending on the biological target.

| Evidence Dimension | Cytotoxicity (ED50) |

| Target Compound Data | 3.8 µg/mL (Hirsutenone) |

| Comparator Or Baseline | Hirsutanonol: 4.2 µg/mL |

| Quantified Difference | 10.5% more potent than Hirsutanonol |

| Conditions | In vitro cytotoxicity assay against A549 human lung carcinoma cells. |

For oncology researchers screening for agents against lung cancer, Hirsutenone offers a quantifiable potency advantage over Hirsutanonol, making it a more suitable starting point for this specific cell line.

Anti-Melanogenic Activity vs. Oregonin

In a study on melanogenesis inhibition in α-MSH-stimulated B16-F1 melanoma cells, Hirsutenone (referred to as Hirsutanone in the study) was a significantly more potent inhibitor of melanin synthesis than Oregonin. Hirsutenone exhibited an IC50 value of 3.87 µM, while Oregonin was over 4-fold less active. This demonstrates a clear superiority for applications requiring the suppression of melanin production.

| Evidence Dimension | Inhibition of Melanin Content (IC50) |

| Target Compound Data | 3.87 µM (Hirsutenone) |

| Comparator Or Baseline | Oregonin: 16.71 µM |

| Quantified Difference | 4.3-fold more potent than Oregonin |

| Conditions | B16-F1 murine melanoma cells stimulated with α-MSH for 72 hours. |

This makes Hirsutenone a primary candidate for research in dermatology and cosmetic science focused on hyperpigmentation, where the use of the less active precursor Oregonin would require significantly higher, potentially impractical, concentrations.

Lead for Non-Glycosylated PTP1B Inhibitors

Based on its demonstrated inhibitory activity against PTP1B, Hirsutenone is the appropriate choice for studies aiming to optimize non-glycosylated diarylheptanoid scaffolds for metabolic disease research. Its activity contrasts sharply with its precursor Oregonin, providing a clear starting point for structure-activity relationship studies.

Screening for Lung Carcinoma Cytotoxic Agents

With superior potency against the A549 lung cancer cell line compared to its close analog Hirsutanonol, Hirsutenone is a justifiable choice for researchers conducting hit-to-lead campaigns or mechanism-of-action studies specifically targeting this cancer type.

Primary Agent for Melanogenesis Research

Given its more than four-fold higher potency in inhibiting melanin production compared to Oregonin, Hirsutenone should be prioritized in dermatological and cosmeceutical research programs developing agents to control pigmentation.

Tool Compound for NF-κB-Mediated Inflammation

Hirsutenone has been shown to attenuate TNF-alpha-induced production of inflammatory mediators in human keratinocytes by suppressing NF-κB activation. This makes it a valuable tool for studying inflammatory skin diseases where this pathway is implicated, offering a specific mechanism not guaranteed by other analogs.

Application Fit Matrix

References

- [1] Lee, M. W., et al. (2006). Protein tyrosine phosphatase 1B (PTP1B) inhibitors from the bark of Alnus hirsuta. Archives of pharmacal research, 29(6), 481-485.

- [2] Sung, S. H., et al. (2005). Cytotoxic diarylheptanoids from the bark of Alnus hirsuta var. sibirica. Journal of natural products, 68(8), 1279-1281.

- [3] Matsuda, H., et al. (2022). Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins. International Journal of Molecular Sciences, 23(14), 7904.

- [4] Lim, H., et al. (2009). Diarylheptanoid hirsutenone prevents tumor necrosis factor-alpha-stimulated production of inflammatory mediators in human keratinocytes through NF-kappaB inhibition. International immunopharmacology, 9(10), 1231-1237.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Wikipedia

2: Tung NH, Suzuki M, Uto T, Morinaga O, Kwofie KD, Ammah N, Koram KA, Aboagye F, Edoh D, Yamashita T, Yamaguchi Y, Setsu T, Yamaoka S, Ohta N, Shoyama Y. Anti-trypanosomal activity of diarylheptanoids isolated from the bark of Alnus japonica. Am J Chin Med. 2014;42(5):1245-60. doi: 10.1142/S0192415X14500785. Epub 2014 Sep 1. PubMed PMID: 25178281.

3: León-Gonzalez AJ, Acero N, Muñoz-Mingarro D, López-Lázaro M, Martín-Cordero C. Cytotoxic activity of hirsutanone, a diarylheptanoid isolated from Alnus glutinosa leaves. Phytomedicine. 2014 May 15;21(6):866-70. doi: 10.1016/j.phymed.2014.01.008. Epub 2014 Feb 25. PubMed PMID: 24581747.

4: Choi JG, Lee MW, Choi SE, Kim MH, Kang OH, Lee YS, Chae HS, Obiang-Obounou B, Oh YC, Kim MR, Shin DW, Lee JH, Kwon DY. Antibacterial activity of bark of Alnus pendula against methicillin-resistant Staphylococcus aureus. Eur Rev Med Pharmacol Sci. 2012 Jul;16(7):853-9. PubMed PMID: 22953631.

5: Lee WS, Kim JR, Im KR, Cho KH, Sok DE, Jeong TS. Antioxidant effects of diarylheptanoid derivatives from Alnus japonica on human LDL oxidation. Planta Med. 2005 Apr;71(4):295-9. PubMed PMID: 15856403.

6: Martín-Cordero C, López-Lázaro M, Agudo MA, Navarro E, Trujillo J, Ayuso MJ. A cytotoxic diarylheptanoid from Viscum cruciatum. Phytochemistry. 2001 Oct;58(4):567-9. PubMed PMID: 11576599.

Explore Compound Types